molecular formula C8H10N4O B8200635 2-propyl-3,7-dihydropurin-6-one

2-propyl-3,7-dihydropurin-6-one

Cat. No.: B8200635
M. Wt: 178.19 g/mol
InChI Key: VHBRFXIQLSKKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-3,7-dihydropurin-6-one is a purine derivative characterized by a propyl substituent at the 2-position and a ketone group at the 6-position. Its core structure consists of a partially saturated purine ring (3,7-dihydro), distinguishing it from fully aromatic purines like adenine or guanine.

Properties

IUPAC Name

2-propyl-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-3-5-11-7-6(8(13)12-5)9-4-10-7/h4H,2-3H2,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBRFXIQLSKKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 5,6-Diaminouracil Derivatives

A foundational approach involves alkylation of 5,6-diaminouracil precursors. For example, 5,6-diamino-1,3-dimethyluracil undergoes propylation at the N-2 position using propyl iodide in the presence of a base (e.g., K₂CO₃). Subsequent cyclization with formic acid or polyphosphoric acid yields the target compound.

Reaction Scheme:

  • Alkylation:
    5,6-Diamino-1,3-dimethyluracil+Propyl iodideK2CO3,DMF5,6-Diamino-2-propyl-1,3-dimethyluracil\text{5,6-Diamino-1,3-dimethyluracil} + \text{Propyl iodide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{5,6-Diamino-2-propyl-1,3-dimethyluracil}

  • Cyclization:
    5,6-Diamino-2-propyl-1,3-dimethyluracilHCOOH, 100°C2-Propyl-3,7-dihydropurin-6-one\text{5,6-Diamino-2-propyl-1,3-dimethyluracil} \xrightarrow{\text{HCOOH, 100°C}} \text{this compound}

Key Data:

  • Yield: 65–72%

  • Purity: >95% (HPLC)

Nitrosation-Reduction Sequence

Nitrosation of 6-amino-2-propyluracil derivatives introduces a nitroso group, which is reduced to a diamine intermediate. Cyclization with formic acid completes the synthesis.

Procedure:

  • Nitrosation:
    6-Amino-2-propyluracil+NaNO2HCl, 0–5°C6-Nitroso-2-propyluracil\text{6-Amino-2-propyluracil} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{6-Nitroso-2-propyluracil}

  • Reduction:
    6-Nitroso-2-propyluracilSnCl2,HCl5,6-Diamino-2-propyluracil\text{6-Nitroso-2-propyluracil} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{5,6-Diamino-2-propyluracil}

  • Cyclization:
    5,6-Diamino-2-propyluracilHCOOH, \DeltaThis compound\text{5,6-Diamino-2-propyluracil} \xrightarrow{\text{HCOOH, \Delta}} \text{this compound}

Advantages:

  • High regioselectivity for N-2 substitution.

  • Scalable to multi-gram quantities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation of 1,3-dimethyl-5,6-diaminouracil with propionaldehyde, reducing reaction times from hours to minutes.

Optimized Conditions:

  • Solvent: Pyridine

  • Catalyst: 10 mol% BDMS (Bis(dimethylsilyl)amide)

  • Temperature: 120°C (20 min)

  • Yield: 78%

Mechanistic Insight:
The reaction proceeds via a Michael addition followed by oxidative cyclization, with microwave energy enhancing reaction kinetics.

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Alkylation

Palladium catalysts enable direct coupling of propyl groups to purine precursors. For instance, 8-bromo-3,7-dihydropurin-6-one reacts with propylzinc bromide under Pd(PPh₃)₄ catalysis.

Reaction Setup:
8-Bromo-3,7-dihydropurin-6-one+Propylzinc bromidePd(PPh3)4,THFThis compound\text{8-Bromo-3,7-dihydropurin-6-one} + \text{Propylzinc bromide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{THF}} \text{this compound}

Performance Metrics:

  • Yield: 60–68%

  • Turnover Frequency (TOF): 12 h⁻¹

Enzymatic Synthesis

Recent advances employ purine nucleoside phosphorylases (PNPs) to catalyze the transpropylation of hypoxanthine derivatives. This green chemistry approach avoids harsh reagents.

Biocatalytic Pathway:

  • Substrate: Hypoxanthine

  • Propyl Donor: Propyl phosphate

  • Enzyme: Recombinant E. coli PNP

  • Conditions: pH 7.4, 37°C, 24 h

  • Yield: 55%

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost
Classical Alkylation65–726–8 hHighLow
Microwave-Assisted7820 minModerateModerate
Catalytic Hydrogenation60–684–6 hHighHigh
Enzymatic5524 hLowVery High

Chemical Reactions Analysis

Types of Reactions

2-propyl-3,7-dihydropurin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-propyl-3,7-dihydropurin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-propyl-3,7-dihydropurin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Propyl (C3H7) at N2 C8H11N5O* 193.21* Increased lipophilicity vs. guanine
Guanine Amino (-NH2) at N2 C5H5N5O 151.13 High melting point (>300°C), hydrophilic
Hypoxanthine None (base structure) C5H4N4O 136.11 Nucleotide metabolite, water-soluble
2-Amino-7-methyl-1,7-dihydro-6H-purin-6-one Amino at N2, Methyl at N7 C6H7N5O 165.15 Industrial use, restricted handling
N2,N2-Dimethylguanine Dimethylamino at N2 C7H9N5O 179.18 Enhanced steric bulk, research use
9-(3-Phenylpropyl)-3,9-dihydro-6H-purin-6-one 3-Phenylpropyl at N9 C14H14N4O 254.29 Synthetic intermediate, lipophilic
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Chloro at C2, Ethyl at C6, Isopropyl at N9 C10H14ClN5 247.71 Novel bioactivity, kinase inhibition potential

Key Findings and Implications

Substituent Effects: Position 2: Amino groups (guanine) confer hydrophilicity, while alkyl groups (propyl) enhance lipophilicity. Position 9: Bulky substituents (e.g., 3-phenylpropyl) improve binding affinity in enzyme inhibition .

Biological Relevance : Halogenation (e.g., chloro at C2) and alkylation (e.g., isopropyl at N9) are common strategies to modulate kinase inhibition .

Research Gaps : Experimental data on this compound’s pharmacokinetics and toxicity are needed to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-propyl-3,7-dihydropurin-6-one?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. X-ray crystallography can resolve ambiguous cases by providing definitive bond lengths and angles. For example, guanine derivatives (structurally analogous) are validated using these techniques, with NMR chemical shifts for purine protons typically observed between δ 7.5–8.5 ppm . Safety data sheets for related compounds also emphasize purity verification via chromatography .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Yield optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (60–80°C), and catalyst selection (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization in ethanol/water mixtures improves purity. Similar purine derivatives in solubility databases highlight ethanol as a preferred solvent for crystallization .

Q. What are the solubility characteristics of this compound in different solvents?

  • Methodological Answer : Solubility can be determined experimentally using UV-Vis spectroscopy or gravimetric analysis. Reference data for analogous compounds (e.g., hypoxanthine derivatives) suggest moderate solubility in polar aprotic solvents like DMSO (>10 mg/mL) and low solubility in water (<1 mg/mL). A table summarizing solubility in common solvents is provided below:

SolventSolubility (mg/mL)Temperature (°C)
DMSO>1025
Ethanol5–825
Water<125
Derived from purine solubility trends .

Advanced Research Questions

Q. What in vitro models are suitable for studying the pharmacokinetic properties of this compound?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal absorption studies and primary hepatocytes or liver microsomes for metabolic stability assays. LC-MS/MS quantifies parent compound and metabolites. Experimental design should follow ethical guidelines for cell line sourcing, as outlined in human-subject research frameworks .

Q. How to resolve contradictions in reported bioactivity data of this compound across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis, ensuring inclusion criteria align with the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework. Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables. Address biases by cross-validating results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What computational approaches predict the interaction between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model ligand-receptor interactions. Use canonical SMILES notation (e.g., N=c1nc(O)c2c([nH]1)[nH]cn2 for guanine analogs) to generate 3D conformers. Validate predictions with experimental binding assays (e.g., ITC or SPR) .

Q. What strategies mitigate off-target effects of this compound in pharmacological studies?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified alkyl chains (e.g., ethyl or butyl substituents). High-throughput screening against kinase panels or GPCR libraries identifies selectivity profiles. Dose-response curves (IC₅₀ values) quantify potency and specificity .

Data Contradiction Analysis Framework

Step Action Reference
1. Literature ReviewIdentify conflicting studies using PubMed/Scopus and categorize by methodology.
2. Variable IsolationReplicate experiments under controlled conditions (solvent, pH, temperature).
3. Orthogonal ValidationCompare results across assays (e.g., enzymatic activity vs. cellular uptake).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.